Trimethylsilyl pyridazine-3-carboxylate
Overview
Description
Trimethylsilyl pyridazine-3-carboxylate is an organosilicon compound that features a pyridazine ring substituted with a trimethylsilyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl pyridazine-3-carboxylate typically involves the reaction of pyridazine-3-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl pyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield pyridazine-3-carboxylic acid and trimethylsilanol.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis process.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridazine derivatives.
Hydrolysis: Pyridazine-3-carboxylic acid and trimethylsilanol.
Oxidation and Reduction: Depending on the specific reaction, products can range from oxidized pyridazine derivatives to reduced forms.
Scientific Research Applications
Trimethylsilyl pyridazine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex pyridazine derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of trimethylsilyl pyridazine-3-carboxylate and its derivatives largely depends on the specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Pyridazine-3-carboxylic acid: Lacks the trimethylsilyl group but shares the pyridazine core.
Trimethylsilyl pyridine derivatives: Similar in having a trimethylsilyl group attached to a nitrogen-containing heterocycle.
Uniqueness: Trimethylsilyl pyridazine-3-carboxylate is unique due to the combination of the pyridazine ring and the trimethylsilyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for further chemical exploration.
Properties
IUPAC Name |
trimethylsilyl pyridazine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2Si/c1-13(2,3)12-8(11)7-5-4-6-9-10-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGEMDOZGYVGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=NN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296530 | |
Record name | Trimethylsilyl 3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120809-58-7 | |
Record name | Trimethylsilyl 3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120809-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl 3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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